17|A-Hydroxypregnenolone
Overview
Description
17α-Hydroxypregnenolone is a pregnane (C21) steroid obtained by hydroxylation of pregnenolone at the C17α position. This hydroxylation step is performed by the mitochondrial cytochrome P450 enzyme 17α-hydroxylase (CYP17A1), which is present in the adrenal glands and gonads . This compound plays a crucial role in steroidogenesis, serving as a precursor to various other steroids, including dehydroepiandrosterone (DHEA) and 17α-hydroxyprogesterone .
Preparation Methods
Synthetic Routes and Reaction Conditions: 17α-Hydroxypregnenolone is synthesized through the hydroxylation of pregnenolone at the C17α position. This reaction is catalyzed by the enzyme 17α-hydroxylase (CYP17A1) in the presence of molecular oxygen and NADPH .
Industrial Production Methods: Industrial production of 17α-hydroxypregnenolone typically involves microbial fermentation processes using genetically engineered strains of microorganisms that express the CYP17A1 enzyme. These microorganisms are cultured under controlled conditions to optimize the yield of 17α-hydroxypregnenolone .
Types of Reactions:
Oxidation: 17α-Hydroxypregnenolone can undergo oxidation to form 17α-hydroxyprogesterone.
Reduction: It can be reduced to form pregnenolone.
Substitution: It can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include molecular oxygen and NADPH in the presence of CYP17A1.
Reduction: Reducing agents such as NADH can be used.
Substitution: Various chemical reagents can be used depending on the desired derivative.
Major Products Formed:
17α-Hydroxyprogesterone: Formed through oxidation.
Pregnenolone: Formed through reduction.
Various Derivatives: Formed through substitution reactions.
Scientific Research Applications
17α-Hydroxypregnenolone has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various steroids and steroidal drugs.
Biology: It serves as a key intermediate in the study of steroidogenesis and hormone regulation.
Industry: It is used in the production of steroidal drugs and as a reference material in analytical chemistry.
Mechanism of Action
17α-Hydroxypregnenolone exerts its effects through its role as a precursor in steroidogenesis. It is converted to other steroids such as DHEA and 17α-hydroxyprogesterone through enzymatic reactions catalyzed by CYP17A1 and other enzymes . These steroids then act on various molecular targets and pathways to exert their physiological effects .
Comparison with Similar Compounds
Pregnenolone: The precursor to 17α-hydroxypregnenolone.
17α-Hydroxyprogesterone: A product of 17α-hydroxypregnenolone oxidation.
Dehydroepiandrosterone (DHEA): Another product formed from 17α-hydroxypregnenolone.
Uniqueness: 17α-Hydroxypregnenolone is unique in its role as a key intermediate in the Δ5 pathway of steroidogenesis, leading to the formation of both DHEA and 17α-hydroxyprogesterone . This dual role makes it a critical compound in the study of steroid hormone biosynthesis and regulation .
Properties
IUPAC Name |
1-[(8R,9S,10R,13S,14S,17R)-3,17-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h4,15-18,23-24H,5-12H2,1-3H3/t15?,16-,17+,18+,19+,20+,21+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JERGUCIJOXJXHF-QUPIPBJSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(C4)O)C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
387-79-1 | |
Record name | 3-β,17-α-dihydroxypregn-5-en-20-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.239 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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